![molecular formula C16H25N2NaO5S B1662319 Cilastatin sodium CAS No. 81129-83-1](/img/structure/B1662319.png)
Cilastatin sodium
Overview
Description
Cilastatin sodium is an off-white to yellowish-white, hygroscopic, amorphous compound . It is a dipeptidase inhibitor with nephroprotective effects . It is derived from heptenoic acid and its molecular mass is 380.43 g . It inhibits the bacterial metallo-beta-lactamase enzyme CphA .
Synthesis Analysis
An improved process has been developed for the synthesis of Cilastatin Sodium with more than 99.5% purity . The process was specially modified to control the epimeric impurities . A method for synthesizing cilastatin sodium has been disclosed which involves preparing (Z)-7-iodine-2- ( (S)-2, 2-dimethyl cyclopropane formamido)-2-heptenoic acid alkyl ester by reaction of (Z)-7-chlorine-2- ( (S)-2, 2-dimethyl cyclopropane formamido)-2-heptenoic acid alkyl ester and sodium iodide .Molecular Structure Analysis
The molecular formula of Cilastatin sodium is C16H25N2NaO5S . The average mass is 380.43 Da and the monoisotopic mass is 380.13818737 Da .Chemical Reactions Analysis
Oxygen, water, particle shape, and particle size have significant effects on the stability of Cilastatin sodium . Reducing headspace oxygen level by nitrogen purging could significantly inhibit the degradation of cilastatin sodium .Physical And Chemical Properties Analysis
The effects of headspace oxygen (HO), water content, particle shape, and particle size on the stability of Cilastatin sodium were investigated . The results showed that free water content is a better predictor of the safety and stability of imipenem and cilastatin sodium than the total water content .Scientific Research Applications
Clinical Application and Effectiveness
- Application in Hospital Patients : A study assessed the use of imipenem and cilastatin sodium for injection in hospital patients, finding a high total effective rate and providing clinical reference for its proper use (Fan, 2015).
- Efficacy in Critical Illness : Research has shown that imipenem and cilastatin sodium are effective in the treatment of critically ill infections, significantly controlling the illness and shortening treatment time (Yong-fen, 2015).
- Treatment of Severe Infection : A study investigated the curative effect of imipenem cilastatin sodium in treating severe infections with multiple organ dysfunction, highlighting its efficacy and impact on patient prognosis (Cheng et al., 2018).
Nephroprotective Applications
- Protection Against Cisplatin-Induced Nephrotoxicity : Cilastatin was found to protect against cisplatin-induced nephrotoxicity without compromising anticancer efficacy, presenting a potential for higher dose use in chemotherapy (Humanes et al., 2012).
- Nephroprotection in Drug-Induced Nephrotoxicity : Research indicates cilastatin's effectiveness against drug-induced nephrotoxicity, suggesting its role in reducing oxidative stress and apoptosis in renal cells (Shayan & Elyasi, 2020).
Stability and QualityImprovement
- Stability Factors : A study evaluated factors affecting the stability of imipenem and cilastatin sodium, providing insights into improving quality and stability in its preparation, including the impact of oxygen, water, particle shape, and size (Zhang et al., 2022).
Pharmacokinetics and Drug Interactions
- Pharmacokinetics in Intrathecal Injection : An investigation into the pharmacokinetics of intrathecal injection of imipenem/cilastatin sodium in rabbits revealed insights into drug distribution and elimination, suggesting potential for higher peak concentrations in cerebrospinal fluid (Xuejian, 2012).
- Interaction with Diclofenac : A study explored cilastatin's role in protecting against diclofenac-induced nephrotoxicity, highlighting the involvement of renal organic anion transporters in drug-drug interactions (Huo et al., 2020).
Novel Therapeutic Applications
- Use in Tendinopathy and Enthesopathy : Research on the use of imipenem/cilastatin sodium in transcatheter arterial embolization showed promising results in treating tendinopathy and enthesopathy refractory to nonsurgical management (Okuno et al., 2013).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPBTTUOVWMPJN-QBNHLFMHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046915 | |
Record name | Cilastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cilastatin sodium | |
CAS RN |
81129-83-1 | |
Record name | Cilastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxylatoethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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